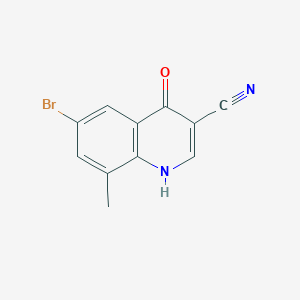

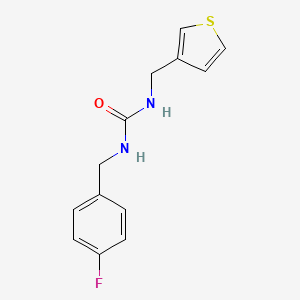

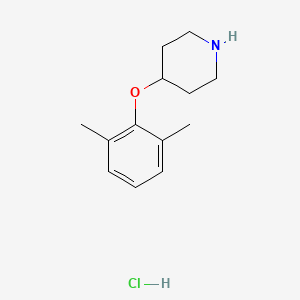

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile (6-BHMC) is a small molecule that has been used in a variety of scientific research applications. It is an important tool for organic synthesis, and has been used in the study of biochemical and physiological effects. This article will provide an overview of 6-BHMC, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Photoinduced Proton Transfer

One notable application involves photoinduced proton transfer (PT) dynamics, where compounds related to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, such as 6-hydroxyquinolinium and its derivatives, have been studied for their ability to undergo ultrafast PT to solvents like water and alcohols. This process is instrumental in understanding solvent dynamics and photochemical reactions, highlighting the compound's relevance in studying photochemical processes and solvation dynamics (Pérez-Lustres et al., 2007).

Catalysis and Chemical Synthesis

Another significant application is observed in catalysis and chemical synthesis, where derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile serve as intermediates or catalysts. For instance, cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol involves related quinoline derivatives, showcasing their utility in facilitating complex organic reactions and producing industrially relevant compounds (Matsuda, 1973).

Optoelectronic and Nonlinear Optical Properties

Research into the optoelectronic and nonlinear optical properties of hydroquinoline derivatives, including those structurally akin to 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile, reveals their potential in developing multifunctional materials for electronic and photonic applications. These studies involve investigating structural, electronic, and optical characteristics to assess their suitability for applications such as light-emitting devices and charge transport materials (Irfan et al., 2020).

Synthesis of Complex Molecules

Derivatives of 6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile are also pivotal in the synthesis of complex molecules, such as lamellarin U and G trimethyl ether, through alkylation and deprotonation strategies. This underscores the role of quinoline derivatives in synthesizing biologically active compounds and natural products, offering pathways to novel drugs and therapeutic agents (Liermann & Opatz, 2008).

Propiedades

IUPAC Name |

6-bromo-8-methyl-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c1-6-2-8(12)3-9-10(6)14-5-7(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUKMNIJUXVVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C(C2=O)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-hydroxy-8-methylquinoline-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2689473.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689478.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)